3-amino-2,3-dihydro-1H-inden-4-ol
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Overview
Description
3-amino-2,3-dihydro-1H-inden-4-ol is an organic compound that belongs to the class of indane derivatives. This compound is characterized by the presence of an amino group at the 3-position and a hydroxyl group at the 4-position on the indane ring system. Indane derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,3-dihydro-1H-inden-4-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-nitro-2,3-dihydro-1H-inden-4-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach is the reductive amination of 2,3-dihydro-1H-inden-4-one with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 3-amino-2,3-dihydro-1H-inden-4-amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium cyanoborohydride (NaBH3CN), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed
Oxidation: 3-amino-2,3-dihydro-1H-inden-4-one
Reduction: 3-amino-2,3-dihydro-1H-inden-4-amine
Substitution: Various substituted indane derivatives depending on the substituent introduced
Scientific Research Applications
3-amino-2,3-dihydro-1H-inden-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-amino-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the indane ring allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes.
Comparison with Similar Compounds
3-amino-2,3-dihydro-1H-inden-4-ol can be compared with other indane derivatives such as:
- 2-amino-2,3-dihydro-1H-inden-4-ol
- 3-amino-2,3-dihydro-1H-inden-2-ol
- 3-amino-2,3-dihydro-1H-inden-5-ol
These compounds share similar structural features but differ in the position of the amino and hydroxyl groups. The unique positioning of these functional groups in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-2,3-dihydro-1H-inden-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7,11H,4-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYMVHAVYDCEHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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